Benzyl 3-hydroxy-1-adamantylcarbamate
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Overview
Description
Benzyl N-(3-hydroxyadamantan-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The adamantane moiety in this compound provides unique structural features that contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-hydroxyadamantan-1-yl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 3-hydroxyadamantane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of benzyl N-(3-hydroxyadamantan-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-hydroxyadamantan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the adamantane moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl N-(3-hydroxyadamantan-1-yl)carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-(3-hydroxyadamantan-1-yl)carbamate involves the release of the active amine compound upon cleavage of the carbamate group. This cleavage can be triggered by specific enzymes or chemical conditions, allowing for controlled release of the active compound. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a propyl group instead of the adamantane moiety.
Saxagliptin: Contains an adamantane moiety and is used as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
Uniqueness
Benzyl N-(3-hydroxyadamantan-1-yl)carbamate is unique due to the presence of the adamantane moiety, which provides enhanced stability and reactivity compared to other carbamates. This structural feature makes it particularly useful in applications requiring controlled release and stability under various conditions .
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl N-(3-hydroxy-1-adamantyl)carbamate |
InChI |
InChI=1S/C18H23NO3/c20-16(22-11-13-4-2-1-3-5-13)19-17-7-14-6-15(8-17)10-18(21,9-14)12-17/h1-5,14-15,21H,6-12H2,(H,19,20) |
InChI Key |
MBCUBPDKPKRPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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